3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide
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Overview
Description
3,7λ6,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing sulfur and carbon atoms under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form bonds with specific sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,11-dithiatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4,9-tetraene-7-thione
- 3,7,11-trithiatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4-triene
- 4,7λ6,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene 7,7-dioxide
Uniqueness
3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is unique due to its specific arrangement of sulfur atoms and the tricyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
3807-53-2 |
---|---|
Molecular Formula |
C8H4O2S3 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide |
InChI |
InChI=1S/C8H4O2S3/c9-13(10)5-1-3-11-7(5)8-6(13)2-4-12-8/h1-4H |
InChI Key |
MXTGSJWIWTXARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1S(=O)(=O)C3=C2SC=C3 |
Origin of Product |
United States |
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